Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate
Description
Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate is a spirocyclic epoxide derivative characterized by a fused indene-oxirane system with an ethyl ester moiety. Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in production or stability .
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl spiro[1,2-dihydroindene-3,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-2-15-12(14)11-13(16-11)8-7-9-5-3-4-6-10(9)13/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
VLFBAMAFGUAPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an indene derivative with an epoxide precursor. The reaction conditions often require the use of a base such as triethylamine in a solvent like ethanol at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids are commonly used for epoxide ring opening.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate exerts its effects is primarily through its interaction with biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The indene moiety may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Methyl 2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate
Halogenated Derivatives (e.g., 5-Bromo Substituted Analogs)
- Example : 5-Bromo-2,3-dihydrospiro[indene-1,2'-oxirane] (synthesis precursor in ).
- Synthesis: Prepared via reaction of trimethylsulfonium bromide and KOH with 5-bromo-indanone, yielding intermediates for further functionalization .
- Application : Bromine substitution introduces a reactive site for cross-coupling reactions, enabling diversification into complex pharmacophores.
Trifluoromethyl- and Phenyl-Substituted Spiro-Epoxides
- Examples :
- (1R,3'R)-5,7-Difluoro-3'-phenyl-3'-(trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-oxirane] (25c) :
- Yield : 42% after column chromatography.
- NMR Data : Distinct aromatic (δ 7.69–7.39 ppm) and diastereotopic proton signals (δ 2.76–2.89 ppm) confirm stereochemical complexity .
- Impact of Substituents : Trifluoromethyl groups improve metabolic stability and lipophilicity, while phenyl rings may enhance π-π stacking in target binding.
Octahydrospiro Derivatives
Heterocyclic Variants (Oxazolidine vs. Oxirane)
- Example : 2,3-Dihydrospiro[indene-1,2’-[1,4]oxazolidine]-3’,5’-dione (SY199900).
- Key Difference : Replacement of oxirane with oxazolidine introduces nitrogen, altering hydrogen-bonding capacity and acidity. This modification could enhance interactions with biological targets but may affect oxidative stability .
Comparative Data Table
Challenges and Limitations
Biological Activity
Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate, a unique spiro compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and related research findings, providing a comprehensive overview supported by data tables and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 218.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 67197-73-3 |
The compound features a spiro structure where an oxirane ring is fused with an indene moiety, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of indene derivatives with epoxides. Common methods include:
- Base-Catalyzed Reactions : Utilizing strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as DMSO or THF at elevated temperatures.
- Continuous Flow Reactors : Employed in industrial settings to optimize yields and reaction conditions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized below:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16.0 |
| Escherichia coli | 32.0 |
| Bacillus cereus | 20.0 |
| Klebsiella pneumoniae | 25.0 |
These results suggest that the compound has the potential to serve as a lead for developing new antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving caspase activation. A notable study reported the following findings:
- Caspase-3 Inhibition : The compound significantly inhibited caspase-3 activity in cancer cell lines, indicating its potential as an anticancer agent.
- Cell Viability : Treatment with the compound reduced cell viability by approximately 60% in tested cancer cell lines compared to controls .
Study on Renal Ischemia/Reperfusion Injury
A study evaluated the protective effects of this compound against renal ischemia/reperfusion (I/R) injury in rats. Key findings included:
- Reduction of Tissue Damage : The compound significantly decreased markers of renal injury compared to control groups.
- Histopathological Assessment : Treated rats exhibited normal renal histology relative to untreated controls .
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:
- Enzyme Inhibition : Disruption of enzyme activity through covalent modification.
- Cellular Process Interference : Alteration of cellular signaling pathways due to binding with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
